

Solubility Profile & Characterization Guide: 8-Chloro-2-ethoxy-1,5-naphthyridine

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Compound of Interest

Compound Name: 8-Chloro-2-ethoxy-1,5-naphthyridine

CAS No.: 959217-50-6

Cat. No.: B2686136

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Executive Summary & Compound Analysis

8-Chloro-2-ethoxy-1,5-naphthyridine is a functionalized heterocyclic intermediate critical in the synthesis of bioactive scaffolds, particularly in antibacterial (naphthyridinone analogs) and antitumor drug discovery. Its solubility profile is the rate-limiting factor in two key areas: nucleophilic substitution reactions (typically at the C8-chloro position) and recrystallization purification steps.

Structural Determinants of Solubility

The molecule features three distinct moieties that govern its solvation thermodynamics:

- **1,5-Naphthyridine Core:** A planar, electron-deficient bicyclic aromatic system. It possesses high lattice energy (), requiring significant solvent interaction energy to overcome crystal packing forces.
- **C8-Chloro Substituent:** A weak deactivating group that increases lipophilicity () but provides minimal hydrogen bonding capability.
- **C2-Ethoxy Group:** An ether linkage that acts as a weak hydrogen bond acceptor and increases solubility in medium-polarity organic solvents compared to the bare naphthyridine

core.

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and thermodynamic data from analogous 2,8-disubstituted-1,5-naphthyridines, the expected solubility hierarchy is:

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	High (>50 mg/mL)	Strong dipole-dipole interactions disrupt the crystal lattice; effective solvation of the -deficient ring.
Chlorinated	DCM, Chloroform	High	Excellent dispersion forces match the aromatic core; standard solvent for synthesis.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Good solvent for recrystallization; solubility likely highly temperature-dependent (steep curve).
Polar Protic	Methanol, Ethanol	Low to Moderate	H-bonding with ring nitrogens is possible, but the hydrophobic chloro/ethyl groups limit solubility at ambient temp.
Non-Polar	Hexane, Heptane	Very Low	Insufficient interaction energy to overcome lattice enthalpy; suitable as anti-solvents.

Experimental Protocol: Determination of Solubility

Directive: Use this self-validating protocol to generate precise mole-fraction solubility data () for process design.

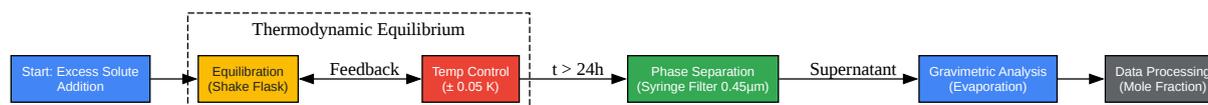
Methodology: Isothermal Saturation (Gravimetric)

This method is chosen for its robustness and direct measurement of mass, eliminating extinction coefficient errors associated with UV-Vis methods in unknown matrices.

Reagents:

- **8-Chloro-2-ethoxy-1,5-naphthyridine** (Purity >98% by HPLC).
- Analytical grade solvents (dried over molecular sieves).

Workflow Diagram:



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Caption: Figure 1. Isothermal saturation workflow ensuring solid-liquid equilibrium (SLE) prior to sampling.

Step-by-Step Procedure

- Preparation: Add excess solid **8-Chloro-2-ethoxy-1,5-naphthyridine** to a jacketed glass vessel containing 20 mL of the target solvent.
- Equilibration: Stir the suspension magnetically at the set temperature () for 24–48 hours. Critical Control Point: Ensure solid phase is always present; if the solution clears, add more solid.
- Sampling: Stop stirring and allow the suspension to settle for 30 minutes at temperature

- Filtration: Withdraw 2–5 mL of supernatant using a pre-heated glass syringe equipped with a 0.45 μm PTFE filter (to prevent crystal seeds from entering the filtrate).
- Quantification:
 - Weigh a clean, dry weighing dish ().
 - Add the filtered saturated solution and weigh immediately ().
 - Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved ().
- Calculation: Determine the mass fraction () and mole fraction ().

Where

is mass of solute,

is molar mass of solute (208.64 g/mol),

is mass of solvent, and

is molar mass of solvent.

Thermodynamic Modeling & Data Correlation

Once experimental data is generated, it must be fitted to thermodynamic models to allow interpolation at different temperatures (e.g., for cooling crystallization profiles).

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility (

) with temperature (

) for non-ideal organic solutions.

- A, B, C: Empirical parameters derived from regression analysis.
- Interpretation:
 - If ΔH_{sol} is negative and large, solubility is highly sensitive to temperature (ideal for recrystallization).
 - ΔH_{sol} accounts for the temperature dependence of the enthalpy of fusion.

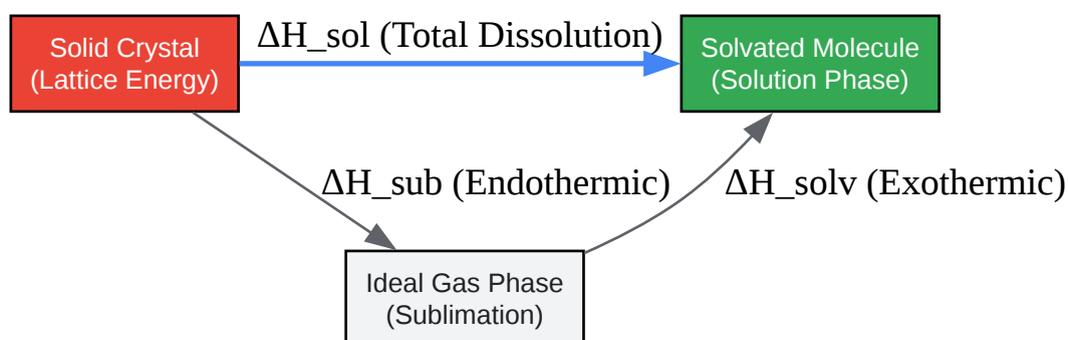
Dissolution Thermodynamics

Using the van't Hoff analysis, you can extract the enthalpy (

) and entropy (

) of solution:

Thermodynamic Cycle Visualization:



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Caption: Figure 2. Born-Haber cycle representing the dissolution process. Solubility is the net result of breaking the crystal lattice (

) and forming solvent interactions (

).

Process Application: Solvent Selection Guide

For researchers scaling up the synthesis of **8-Chloro-2-ethoxy-1,5-naphthyridine**, the following solvent recommendations are derived from the physicochemical properties:

For Reaction (Nucleophilic Substitution)

- Recommended: DMF or DMSO.[1]
- Reasoning: High solubility allows for high concentration (throughput). The polar aprotic nature stabilizes the transition state in reactions (e.g., displacing the 8-chloro group with an amine).

For Purification (Recrystallization)

- Recommended System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate (Solvent) / Hexane (Anti-solvent).
- Protocol:
 - Dissolve crude **8-Chloro-2-ethoxy-1,5-naphthyridine** in boiling Ethanol (solubility increases significantly with T).
 - Hot filter to remove insoluble impurities.
 - Slowly cool to room temperature; if nucleation is slow, add Water dropwise to decrease solubility and force precipitation.
 - This exploits the steep solubility curve predicted by the Apelblat model for protic solvents.

References

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